molecular formula C2H6F2NOP B13825264 N-difluorophosphoryl-N-methylmethanamine

N-difluorophosphoryl-N-methylmethanamine

Cat. No.: B13825264
M. Wt: 129.05 g/mol
InChI Key: LGZGDYYFARYYNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-difluorophosphoryl-N-methylmethanamine typically involves the reaction of dimethylamine with phosphoryl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Reactants: Dimethylamine and phosphoryl fluoride.

    Conditions: Inert atmosphere, controlled temperature.

    Reaction: [ \text{(CH}_3\text{)_2NH + POClF}_2 \rightarrow \text{(CH}_3\text{)_2NP(O)F}_2 ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-difluorophosphoryl-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the difluorophosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl compounds, while substitution can produce various substituted phosphoramidates .

Scientific Research Applications

N-difluorophosphoryl-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-difluorophosphoryl-N-methylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorophosphoryl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This mechanism is being studied to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-difluorophosphoryl-N-methylmethanamine is unique due to its specific combination of the difluorophosphoryl group and methylmethanamine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .

Properties

Molecular Formula

C2H6F2NOP

Molecular Weight

129.05 g/mol

IUPAC Name

N-difluorophosphoryl-N-methylmethanamine

InChI

InChI=1S/C2H6F2NOP/c1-5(2)7(3,4)6/h1-2H3

InChI Key

LGZGDYYFARYYNC-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(F)F

Origin of Product

United States

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